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  • Product: N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide
  • CAS: 149047-32-5

Core Science & Biosynthesis

Foundational

High-Resolution Mass Spectrometry and Molecular Characterization of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide

Introduction: The Imidazole-1-Carboxamide Pharmacophore In contemporary drug discovery, the rational design of small molecules often relies on versatile structural motifs. N-[(4-methylphenyl)methyl]-1H-imidazole-1-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazole-1-Carboxamide Pharmacophore

In contemporary drug discovery, the rational design of small molecules often relies on versatile structural motifs. N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide —commonly referred to as N-(4-methylbenzyl)-1H-imidazole-1-carboxamide—represents a highly privileged pharmacophore. Imidazole carboxamides and related aryl imidazolyl ureas are extensively utilized as potent enzyme inhibitors (such as acid ceramidase inhibitors targeting fibrotic diseases) and receptor antagonists [1].

When synthesizing or isolating this compound from complex biological matrices during pharmacokinetic (PK) studies, nominal mass analyzers (like single quadrupoles) are insufficient. The presence of endogenous isobaric compounds necessitates the use of High-Resolution Mass Spectrometry (HRMS) [2]. This whitepaper provides an in-depth technical guide on the exact mass calculation, isotopic causality, and the self-validating analytical workflows required to characterize this molecule definitively.

Theoretical Mass Calculation and Isotopic Causality

To leverage HRMS, one must understand the causality behind mass defects. The nominal mass of a molecule is simply the sum of the integer masses of its constituent atoms. However, because the actual mass of a hydrogen atom (1.0078 Da) is slightly greater than 1, and oxygen (15.9949 Da) is slightly less than 16, the exact mass of a molecule deviates from its nominal mass [3]. This deviation—the mass defect—acts as a unique molecular fingerprint.

For N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide, the condensation of 4-methylbenzylamine and imidazole-1-carboxylic acid yields the chemical formula C12H13N3O .

Table 1: Quantitative Mass Properties of C12H13N3O
PropertyValueCausality / Definition
Chemical Formula C12H13N3ODerived from the neutral, un-ionized structure.
Nominal Mass 215 DaSum of integer masses (C=12, H=1, N=14, O=16).
Average Molecular Weight 215.256 g/mol Calculated using the natural isotopic abundance of elements on Earth.
Monoisotopic Exact Mass 215.10586 DaCalculated using the exact mass of the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O).
[M+H]+ Precursor m/z 216.11314 DaThe exact mass of the molecule after accepting a proton (H+) in ESI+ mode.

Note: The [M+H]+ exact mass is calculated by adding the mass of a proton (1.007276 Da) to the monoisotopic exact mass.

High-Resolution Mass Spectrometry (HRMS) Workflow

To achieve sub-ppm mass accuracy, an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer must be employed [4]. The following protocol outlines a self-validating LC-HRMS methodology.

Rationale and Causality of the Protocol
  • Ionization Choice: Electrospray Ionization in positive mode (ESI+) is selected because the sp2 hybridized nitrogen in the imidazole ring is highly basic and readily accepts a proton, yielding a strong [M+H]+ signal.

  • Self-Validating System (Lock Mass): A critical failure point in HRMS is electronic or thermal drift over time. To make the protocol self-validating, a reference standard (e.g., Leucine Enkephalin, m/z 556.2771) is continuously infused via a secondary sprayer. The software continuously recalibrates the mass axis against this known standard. If the lock mass deviates by >2 ppm, the system automatically flags the scan as invalid, ensuring absolute data trustworthiness [3].

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve the synthesized compound in HPLC-grade Acetonitrile:Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water (Formic acid provides the protons necessary for ESI+ ionization).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Source Optimization: Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arbitrary units to ensure complete droplet desolvation.

  • Data Acquisition: Operate the Orbitrap/Q-TOF in full-scan MS mode (m/z 100–1000) at a resolving power of 70,000 (FWHM at m/z 200). Enable the lock-mass function for real-time internal mass calibration.

LC_HRMS_Workflow Sample Sample Prep (Acetonitrile/H2O) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI MassAnalyzer HRMS Analyzer (Orbitrap / Q-TOF) ESI->MassAnalyzer Data Data Analysis (Exact Mass: 216.1131) MassAnalyzer->Data

Fig 1: LC-HRMS analytical workflow for exact mass determination.

Structural Elucidation via MS/MS Fragmentation Logic

While exact mass confirms the empirical formula (C12H13N3O), structural isomers can share the same exact mass. To confirm the specific connectivity of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required.

Fragmentation Causality

When the [M+H]+ precursor ion (m/z 216.1131) enters the collision cell, it collides with inert argon or nitrogen gas. The kinetic energy is converted into vibrational energy, causing the weakest bonds to rupture.

  • Cleavage of the Benzyl-Nitrogen Bond: The bond between the 4-methylbenzyl group and the carboxamide nitrogen is highly susceptible to cleavage. This results in the formation of a highly stable 4-methylbenzyl carbocation at an exact m/z of 105.0704 ([C8H9]+). The stability of this cation is driven by resonance delocalization across the aromatic ring.

  • Loss of the Imidazole Ring: Cleavage at the carbonyl-imidazole bond results in the neutral loss of the carboxamide moiety, or alternatively, the formation of an imidazole cation at m/z 69.0452 ([C3H5N2]+).

Fragmentation_Logic Parent Precursor Ion [M+H]+ m/z 216.1131 C12H14N3O+ CID Collision-Induced Dissociation (CID) Parent->CID Frag1 4-methylbenzyl cation m/z 105.0704 [C8H9]+ CID->Frag1 Frag2 Imidazole-1-carboxamide Neutral Loss (- 111.0433 Da) CID->Frag2 Neutral Loss Frag3 Imidazole cation m/z 69.0452 [C3H5N2]+ CID->Frag3

Fig 2: CID fragmentation logic of the [M+H]+ precursor ion.

By correlating the theoretical exact mass of the precursor ion and its logical fragmentation products with the empirical data generated by the HRMS workflow, researchers can achieve unambiguous structural confirmation of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide.

References

  • Title: Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors for the Treatment of Fibrotic Diseases Source: ACS Omega URL:[Link]

  • Title: Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects Source: Spectroscopy Online URL:[Link]

  • Title: Getting to the Right Answer with High-Resolution Mass Spectrometry Source: Biocompare URL:[Link]

  • Title: High-Resolution QTOF-MRM for Highly Accurate Identification and Quantification of Trace Levels of Triterpenoids Source: Journal of the American Society for Mass Spectrometry URL:[Link]

Exploratory

Topic: N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide Receptor Binding Affinity Studies

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically sign...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents due to its versatile biological activity.[1][2][3] Derivatives, such as N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide, represent a class of compounds with considerable therapeutic potential, warranting detailed pharmacological characterization. A critical initial step in this characterization is the determination of receptor binding affinity, which quantifies the interaction between the compound and its biological target. This guide provides a comprehensive, in-depth framework for conducting receptor binding affinity studies, using N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide as a representative test compound. It covers the theoretical underpinnings of ligand-receptor interactions, detailed protocols for essential radioligand binding assays, and the requisite data analysis to derive key affinity parameters such as the inhibition constant (Kᵢ).

Chapter 1: Theoretical Foundations of Receptor-Ligand Interactions

The study of receptor binding is governed by the law of mass action, which describes the equilibrium between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR). The primary parameters derived from these studies are the equilibrium dissociation constant (Kₑ) and the inhibition constant (Kᵢ), which are fundamental measures of a compound's binding potency.

  • Equilibrium Dissociation Constant (Kₑ): This constant represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kₑ value signifies a higher binding affinity. It is a direct measure of the relationship between a ligand and its binding partner.[4]

  • Maximum Binding Capacity (Bₘₐₓ): This parameter defines the total concentration of receptors in the sample, expressed in units such as pmol/mg of protein.

  • Half-maximal Inhibitory Concentration (IC₅₀): In a competitive binding assay, the IC₅₀ is the concentration of an unlabeled test compound (the "inhibitor") that displaces 50% of a specifically bound radiolabeled ligand.[4] IC₅₀ values are experimentally determined and are dependent on assay conditions, particularly the concentration of the radiolabeled ligand used.[5]

  • Inhibition Constant (Kᵢ): The Kᵢ is the dissociation constant of the inhibitor. Unlike the IC₅₀, the Kᵢ is a relatively absolute value that is independent of the assay conditions.[5] It provides a standardized measure of a compound's binding affinity that can be compared across different experiments and laboratories. The Kᵢ is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[4][6][7]

The relationship between these key parameters is central to interpreting binding data.

G cluster_0 Experimental Assays cluster_1 Derived Parameters cluster_2 Calculated True Affinity cluster_3 Core Equation Saturation Saturation Binding Assay Kd_Bmax Kd & Bmax (Radioligand Affinity & Receptor Density) Saturation->Kd_Bmax Determines Competition Competition Binding Assay IC50 IC50 (Test Compound Potency) Competition->IC50 Determines ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) Kd_Bmax->ChengPrusoff IC50->ChengPrusoff Ki Ki (Inhibition Constant) ChengPrusoff->Ki Calculates

Figure 1: Relationship between binding assays and affinity parameters.

Chapter 2: Assay Development & Prerequisites

A robust binding assay relies on carefully prepared and validated biological and chemical reagents. For our test compound, N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide, a logical starting point is to screen against targets where similar imidazole-carboxamide structures have shown activity, such as G-Protein Coupled Receptors (GPCRs), like the cannabinoid receptors, or certain kinases.[8][9][10]

Receptor Source: Cell Membrane Preparation

The most common source of receptors for in vitro binding assays are membranes prepared from cell lines stably overexpressing the target receptor.[11][12] This ensures a high and consistent receptor density, which is crucial for a good signal-to-noise ratio. While intact cells can be used, isolated membranes are often preferred as they offer less variability.[13]

Protocol for Membrane Preparation:

  • Cell Culture: Culture a stable cell line (e.g., HEK293 or CHO cells) expressing the human receptor of interest to a high density (typically ~10⁹ cells).

  • Harvesting: Detach cells from culture flasks and centrifuge to form a cell pellet. Wash the pellet with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Homogenize the cell suspension using a Dounce or Polytron homogenizer to disrupt the cell membranes.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 40,000 x g) for 30-60 minutes to pellet the membranes.

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer. Determine the total protein concentration using a standard method like the BCA assay.

  • Storage: Aliquot the membrane preparation, snap-freeze in liquid nitrogen, and store at -80°C until use.[14]

Ligand Selection
  • Radioligand ("Hot" Ligand): A high-affinity, high-specificity radiolabeled ligand for the target receptor is required. Common radioisotopes are Tritium (³H) or Iodine-125 (¹²⁵I). The concentration of the radioligand used in competition assays should ideally be at or below its Kₑ value to ensure assay sensitivity.[15]

  • Test Compound ("Cold" Ligand): The compound under investigation, N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide, will be used as the unlabeled competitor. It should be dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

Chapter 3: Experimental Protocols

Radioligand binding assays are the gold standard for determining affinity and are essential for drug structure-activity studies.[16] The two primary experiments are saturation and competition binding assays.

Protocol: Saturation Binding Assay

This experiment is performed first to characterize the binding of the radioligand to the receptor preparation. It determines the radioligand's Kₑ and the receptor density (Bₘₐₓ), validating the assay system before testing the novel compound.

Figure 2: Workflow for a Saturation Binding Assay.

Step-by-Step Methodology:

  • Assay Setup: Prepare two sets of tubes. One for "Total Binding" and one for "Non-Specific Binding" (NSB).

  • Reagent Addition:

    • To all tubes, add assay buffer, the cell membrane preparation (e.g., 10-50 µg protein), and the radioligand in increasing concentrations (e.g., 0.1 to 10x the expected Kₑ).

    • To the NSB tubes only, add a high concentration (1000-fold excess) of a known unlabeled ligand for the same receptor to saturate the binding sites.

  • Incubation: Incubate all tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter plate using a cell harvester.[17] This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail, or dry the filter plate, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate "Specific Binding" by subtracting the NSB from the Total Binding at each radioligand concentration. Plot Specific Binding vs. Radioligand Concentration and fit the data using non-linear regression to a one-site binding model to determine Kₑ and Bₘₐₓ.

Protocol: Competition Binding Assay

This experiment measures the ability of our test compound, N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide, to compete with the radioligand for binding to the receptor. This is how the IC₅₀ value is determined.

Sources

Protocols & Analytical Methods

Method

High-Throughput Screening Protocols for Covalent Hydrolase Inhibitors: Evaluating N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide

Executive Summary & Mechanistic Rationale The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological targeting of serine and cysteine hydrolases. Among the most privileged electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological targeting of serine and cysteine hydrolases. Among the most privileged electrophilic warheads for these targets are the imidazole-1-carboxamides . The compound N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide (also known structurally as N-(4-methylbenzyl)-1H-imidazole-1-carboxamide) serves as an ideal model scaffold for High-Throughput Screening (HTS) assay development.

Causality in Chemical Biology: The efficacy of this scaffold is driven by two highly coordinated structural features:

  • The Recognition Motif: The lipophilic 4-methylbenzyl moiety mimics the hydrophobic acyl chains of endogenous lipid substrates (e.g., anandamide or ceramides), driving the initial non-covalent binding affinity ( KI​ ) and guiding the compound into the enzyme's hydrophobic channel.

  • The Covalent Warhead: Once docked, the electrophilic carbonyl carbon of the carboxamide is perfectly positioned for a nucleophilic attack by the enzyme's catalytic residue (e.g., Ser241 in Fatty Acid Amide Hydrolase (FAAH) or Cys143 in Acid Ceramidase (aCDase) ). The imidazole ring acts as an exceptional leaving group, resulting in the irreversible carbamoylation of the active site.

Because the inhibition is time-dependent and irreversible, traditional HTS protocols relying on equilibrium IC50​ values will yield highly variable and misleading data. The protocol detailed below is specifically engineered to capture the kinetic parameters of covalent modification ( kinact​/KI​ ) while maintaining a self-validating, robust 384-well architecture.

Mechanism E Target Hydrolase (Active Nucleophile) EI Reversible Complex (E·I) E->EI k_on I Inhibitor (Imidazole-1-carboxamide) I->EI k_on EI->E k_off EI_cov Covalent Adduct (Carbamoylated Enzyme) EI->EI_cov k_inact LG Leaving Group (Free Imidazole) EI->LG Expulsion

Figure 1: Kinetic pathway of covalent enzyme inhibition by imidazole-1-carboxamides.

Quantitative Assay Parameters

To ensure reproducibility across screening campaigns, the assay parameters must be tightly controlled. The table below summarizes the critical quantitative metrics required for a successful continuous fluorogenic HTS assay targeting hydrolases.

ParameterSpecification / Target ValueMechanistic Rationale
Microplate Format 384-well, black, flat-bottomMinimizes optical crosstalk; supports low-volume (20-50 µL) reactions.
Enzyme Concentration 1.0 – 5.0 nMMust be kept significantly lower than Km​ to ensure pseudo-first-order kinetics.
Substrate Concentration ≤Km​ (e.g., 2.0 µM)Ensures the assay remains sensitive to the initial competitive binding phase ( KI​ ).
Pre-incubation Time 30 – 60 minutesCritical for TCIs: Allows sufficient time for the slow covalent bond formation step.
DMSO Tolerance ≤1.0% (v/v)Prevents solvent-induced enzyme denaturation and aggregation artifacts.
Z'-Factor ≥0.65 Statistical requirement to validate the assay's dynamic range and robustness per plate.

Self-Validating HTS Protocol

A rigorous HTS protocol must be a self-validating system. This means every individual 384-well plate must contain internal controls that independently verify the integrity of the reagents, the liquid handling, and the optical readout.

Step 1: Reagent & Plate Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% CHAPS. Causality note: The basic pH ensures the catalytic serine/cysteine remains deprotonated and nucleophilic, while CHAPS prevents non-specific compound aggregation.

  • Enzyme Solution: Dilute recombinant target hydrolase (e.g., FAAH) to 2X final concentration (e.g., 4 nM) in Assay Buffer.

  • Substrate Solution: Dilute the fluorogenic substrate (e.g., AMC-arachidonoyl amide) to 2X final concentration (e.g., 4 µM) in Assay Buffer.

Step 2: Compound Dispensing & Internal Controls

Utilize an acoustic liquid handler (e.g., Labcyte Echo) to dispense compounds directly into the dry 384-well plate.

  • Test Wells (Columns 3-22): Dispense 200 nL of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide derivatives (from 1 mM DMSO stocks) to achieve a final top concentration of 10 µM.

  • 100% Activity Control (Column 1): Dispense 200 nL of pure DMSO (Vehicle).

  • 0% Activity Control (Column 2): Dispense 200 nL of a known irreversible reference inhibitor (e.g., 1 mM BIA 10-2474).

  • Background Control (Column 23): Dispense 200 nL of DMSO. (Enzyme will be omitted from these wells).

Step 3: Enzyme Addition & Pre-Incubation (The Critical Step)
  • Using a bulk reagent dispenser, add 10 µL of the Enzyme Solution to Columns 1-22 and Column 24.

  • Add 10 µL of Assay Buffer (no enzyme) to Column 23 to serve as the background substrate auto-hydrolysis control.

  • Incubate the plate at Room Temperature for 45 minutes.

    • Causality note: Unlike reversible inhibitors, covalent inhibitors like imidazole-1-carboxamides require this pre-incubation to allow the E⋅I complex to transition into the irreversible E−I carbamoylated state. Skipping this step will drastically underestimate compound potency.

Step 4: Substrate Initiation & Kinetic Readout
  • Add 10 µL of the Substrate Solution to all wells to initiate the reaction. The final assay volume is now 20 µL.

  • Immediately transfer the plate to a microplate reader.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at 2-minute intervals (Excitation: 340 nm / Emission: 460 nm for AMC fluorophores).

HTS_Workflow S1 1. Library Dispensing Transfer Imidazole-1-carboxamides via Acoustic Dispenser (nL) S2 2. Enzyme Addition Dispense target hydrolase in assay buffer S1->S2 S3 3. Target Pre-Incubation 30-60 min at RT (Enables Covalent Adduct Formation) S2->S3 S4 4. Substrate Initiation Add fluorogenic substrate (e.g., AMC-arachidonoyl) S3->S4 S5 5. Kinetic Readout Continuous fluorescence monitoring (Ex/Em) S4->S5 S6 6. Data Processing Calculate Z'-factor, IC50, and k_inact/K_I S5->S6

Figure 2: 384-well High-Throughput Screening workflow for time-dependent covalent inhibitors.

Data Analysis & Kinetic Evaluation

Plate Validation (Z'-Factor)

Before analyzing compound hits, the assay's statistical reliability must be validated using the Z'-factor formula:

Z′=1−∣μ100%​−μ0%​∣3(σ100%​+σ0%​)​

A plate is only accepted for downstream analysis if Z′≥0.65 , confirming that the separation between the uninhibited enzyme (Column 1) and the fully carbamoylated enzyme (Column 2) is highly significant.

Covalent Potency ( kinact​/KI​ )

For N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide and its derivatives, calculating a standard IC50​ is fundamentally flawed because the value will continuously drop over time. Instead, data must be processed to find the efficiency of covalent bond formation:

  • Extract the initial velocity ( vi​ ) from the linear portion of the kinetic fluorescence curves for each inhibitor concentration.

  • Plot the pseudo-first-order rate constant of inactivation ( kobs​ ) against the inhibitor concentration [I] .

  • Fit the data to the hyperbolic equation: kobs​=KI​+[I]kinact​⋅[I]​

  • The resulting ratio, kinact​/KI​ ( M−1s−1 ) , represents the true potency of the covalent inhibitor, accounting for both its initial binding affinity and its chemical reactivity.

References

  • Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a Potent, Long-Acting, and CNS-Active Inhibitor (BIA 10-2474) of Fatty Acid Amide Hydrolase Source: PubMed / National Institutes of Health URL:[Link]

  • Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors for the Treatment of Fibrotic Diseases Source: ACS Omega / PubMed Central URL:[Link]

Application

Targeted delivery techniques using N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide

Application Note: Engineering Targeted Delivery Vehicles via N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide Bioconjugation Executive Summary In the landscape of targeted drug delivery, the precise engineering of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Targeted Delivery Vehicles via N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide Bioconjugation

Executive Summary

In the landscape of targeted drug delivery, the precise engineering of nanocarrier surface interfaces dictates both pharmacokinetics and payload retention. N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide is a highly specialized, bifunctional synthon utilized in advanced formulation chemistry. It acts simultaneously as a reactive electrophile for stable bioconjugation and as a lipophilic structural motif (the 4-methylbenzyl group) that enhances cellular membrane interaction and hydrophobic drug encapsulation. This application note details the mechanistic rationale, synthesis, and self-validating protocols for utilizing this compound to functionalize amine-bearing nanocarriers (such as mesoporous silica nanoparticles, MSNs) via robust urea linkages.

Mechanistic Rationale: The Dual-Function Linker

The design of targeted delivery systems frequently requires the attachment of hydrophobic or targeting moieties to hydrophilic carrier backbones.

  • The Reactive Warhead (1H-imidazole-1-carboxamide): Synthesized via the activation of primary amines with 1,1'-carbonyldiimidazole (CDI), this moiety acts as a highly efficient, "click-like" electrophile. Unlike isocyanate chemistry, which is highly toxic and prone to rapid aqueous hydrolysis, the imidazole-1-carboxamide intermediate provides a controlled reaction kinetic. This prevents premature nanocarrier cross-linking and aggregation during bioconjugation[1]. Furthermore, the resulting urea bonds are highly stable against premature proteolytic degradation in the bloodstream, ensuring the targeting moiety remains attached until cellular internalization[2].

  • The Functional Moiety (4-methylbenzyl group): Once conjugated, this lipophilic domain alters the surface energy of the nanocarrier. In the context of MSNs or polymeric micelles, this hydrophobic shielding caps the porous structure, significantly enhancing the loading capacity of poorly water-soluble payloads and controlling their release kinetics in targeted microenvironments[3].

Bioconjugation Workflow

G A 4-Methylbenzylamine + 1,1'-Carbonyldiimidazole B N-[(4-methylphenyl)methyl] -1H-imidazole-1-carboxamide A->B Activation (0°C to RT) D Nucleophilic Acyl Substitution (Urea Linkage Formation) B->D C Amine-Modified Nanocarrier (e.g., MSN-NH2) C->D E Hydrophobically Modified Targeted Delivery Vehicle D->E - Imidazole Byproduct

Figure 1: Bioconjugation workflow of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Reactive Intermediate

Objective: Generate N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide from 4-methylbenzylamine.

  • System Preparation: Purge a round-bottom flask with inert Nitrogen ( N2​ ) gas. Causality: CDI is highly moisture-sensitive. Atmospheric water will rapidly hydrolyze CDI into imidazole and CO2​ , terminating the activation sequence before the amine can react.

  • CDI Dissolution: Dissolve 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI) in anhydrous dichloromethane (DCM). Chill the solution to 0°C using an ice bath.

  • Amine Addition: Add 1.0 equivalent of 4-methylbenzylamine dropwise over 15 minutes. Causality: The nucleophilic attack on CDI is exothermic. Maintaining 0°C during addition prevents the formation of symmetric 1,3-bis(4-methylbenzyl)urea byproducts, ensuring the reaction stops at the mono-substituted imidazole-1-carboxamide stage[2].

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2.5 hours.

  • Self-Validation Checkpoint (In-Process): Perform Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the primary amine and the emergence of a molecular ion peak at m/z 216.1 [M+H]+ confirms the successful synthesis of the intermediate.

Protocol B: Surface Functionalization of Amine-Modified MSNs (MSN- NH2​ )

Objective: Graft the 4-methylbenzyl moiety onto the nanocarrier to create a targeted, hydrophobic delivery interface.

  • Dispersion: Suspend 50 mg of MSN- NH2​ in 10 mL of anhydrous N,N-Dimethylformamide (DMF). Subject the mixture to probe sonication for 5 minutes (10s on/10s off, 30% amplitude). Causality: Sonication breaks down nanoparticle agglomerates, exposing the maximum number of surface primary amines for uniform conjugation.

  • Conjugation: Add a 3-fold molar excess (relative to available surface amines) of the synthesized N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide to the suspension.

  • Thermal Activation: Heat the reaction mixture to 60°C under continuous stirring for 24 hours. Causality: While imidazole-1-carboxamides are reactive, the steric hindrance of the solid nanoparticle surface requires moderate thermal energy to drive the nucleophilic acyl substitution to completion, displacing the imidazole leaving group[1].

  • Purification: Centrifuge the suspension at 10,000 x g for 15 minutes. Wash the pellet sequentially with DMF (2x) and absolute ethanol (2x) to remove unreacted linker and the displaced imidazole byproduct[3].

  • Self-Validation Checkpoint (Post-Process):

    • Ninhydrin Assay: A negative (colorless/yellow) result confirms the complete consumption of surface primary amines.

    • Zeta Potential Shift: The conversion of protonated primary amines (highly positive) to neutral urea linkages will result in a significant, measurable drop in the nanocarrier's surface charge (see Table 1).

Quantitative Data Presentation

The successful grafting of the 4-methylbenzyl moiety fundamentally alters the physicochemical properties of the nanocarrier, directly impacting its utility in targeted delivery. The table below summarizes the expected characterization metrics when utilizing this protocol for hydrophobic payload encapsulation (e.g., Paclitaxel).

Table 1: Physicochemical Characterization of Functionalized MSNs

FormulationParticle Size (DLS, nm)Zeta Potential (mV)Grafting Efficiency (%)Payload Encapsulation Efficiency (%)
Bare MSN- NH2​ 120 ± 5+25.4 ± 1.2N/A35.2 ± 2.1
MSN-Urea-4MB (Low Density)128 ± 6+12.1 ± 1.545.368.4 ± 3.0
MSN-Urea-4MB (High Density)135 ± 8-2.3 ± 0.888.789.1 ± 2.5

Note: 4MB = 4-methylbenzyl moiety. Grafting density is controlled by adjusting the molar equivalents of the imidazole-1-carboxamide linker during Protocol B.

References[1] Title: Biophysical and Transfection Studies of an Amine-Modified Poly(vinyl alcohol) for Gene Delivery.

Source: Bioconjugate Chemistry - ACS Publications. URL: [Link]2] Title: WO2016030791A1 - Stability-modulating linkers for use with antibody drug conjugates. Source: Google Patents. URL: 3] Title: Preparation of MSNs-Chitosan@Prochloraz Nanoparticles for Reducing Toxicity and Improving Release Properties of Prochloraz. Source: ACS Sustainable Chemistry & Engineering. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the shelf life of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide working solutions

Technical Support Center: N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide Guide for Improving the Shelf Life of Working Solutions Welcome to the technical support guide for N-[(4-methylphenyl)methyl]-1H-imidazole-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide

Guide for Improving the Shelf Life of Working Solutions

Welcome to the technical support guide for N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound in solution. As Senior Application Scientists, we understand that reproducible experimental outcomes depend on the quality and stability of your reagents. This guide offers troubleshooting advice, in-depth protocols, and answers to frequently asked questions to help you mitigate degradation and extend the viable shelf life of your working solutions.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

Q1: My working solution of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide rapidly loses potency. What is the most likely cause?

A: The most probable cause is chemical degradation. The molecule contains two primary functional groups susceptible to instability in solution: a carboxamide and an imidazole ring. The carboxamide bond is prone to hydrolysis, especially under acidic or basic conditions, while the electron-rich imidazole ring is a target for oxidation and photodegradation.[1][2][3] Your storage conditions—specifically solvent choice, pH, light exposure, and temperature—are critical factors.

Q2: What is the best solvent for preparing a concentrated stock solution?

A: For maximum long-term stability, a high-purity, anhydrous aprotic solvent is recommended for the initial concentrated stock solution. Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices as they lack reactive protons that can participate in hydrolysis.[4][5] This stock should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: How should I store my diluted, aqueous working solutions?

A: Aqueous working solutions are significantly less stable than stock solutions and should ideally be prepared fresh for each experiment. If short-term storage is unavoidable, solutions should be kept at 2-8°C and protected from light for no more than 24 hours. The pH of the aqueous buffer is a critical parameter that must be optimized to minimize hydrolysis.[6][7]

Q4: Is N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide sensitive to light?

A: Yes, compounds containing an imidazole moiety are often susceptible to photodegradation.[3][8] It is imperative to handle the solid compound and its solutions under low-light conditions. Always use amber glass vials or wrap standard labware with aluminum foil to prevent light exposure.[9][10]

Q5: What pH range is optimal for aqueous working solutions?

A: While the exact optimal pH must be determined experimentally for your specific buffer system, a near-neutral pH range (e.g., 6.5 - 7.5) is often the best starting point. This range typically represents a compromise that minimizes both acid-catalyzed and base-catalyzed hydrolysis of the carboxamide bond.[2][11] The stability of the imidazole ring can also be pH-dependent.[12][13]

Section 2: Troubleshooting Guide - Diagnosing and Solving Instability

This section addresses common experimental problems related to solution instability.

Problem 1: Rapid Decrease in Parent Compound Concentration (via HPLC)
  • Possible Cause A: Hydrolytic Degradation

    • Scientific Rationale: The carboxamide linkage is an amide bond, which can be cleaved by water in a process called hydrolysis.[1] This reaction is significantly accelerated by the presence of hydronium (H+) or hydroxide (OH-) ions, meaning stability is highly pH-dependent.[2] Cleavage would break the molecule into an imidazole-containing fragment and a (4-methylphenyl)methanamine fragment.

    • Troubleshooting & Solution:

      • Verify Buffer pH: Confirm the pH of your aqueous working solution immediately after preparation.

      • Perform a pH Stability Screen: Prepare small batches of the working solution in buffers of varying pH (e.g., pH 5.0, 7.0, and 9.0). Analyze the concentration of the parent compound by HPLC at initial, 4-hour, and 24-hour time points.

      • Action: Use the buffer system that demonstrates the least degradation over your experimental timeframe.

  • Possible Cause B: Oxidative Degradation

    • Scientific Rationale: The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by oxygen and other oxidizing species.[3] This can occur via autoxidation from dissolved oxygen in the solvent or from reactive oxygen species generated by other buffer components.

    • Troubleshooting & Solution:

      • De-gas Solvents: Before preparing your aqueous buffer, de-gas the water using methods like sonication under vacuum, sparging with an inert gas (nitrogen or argon), or freeze-pump-thaw cycles.

      • Inert Atmosphere: For maximum protection during long-term storage of stock solutions, consider overlaying the aliquot with nitrogen or argon gas before sealing and freezing.

      • Evaluate Additives: Be cautious of buffer components that may generate radicals. If permissible, consider the addition of a small amount of an antioxidant, but first validate that it does not interfere with your assay.

  • Possible Cause C: Photodegradation

    • Scientific Rationale: Absorption of photons (especially in the UV range) can excite the molecule to a higher energy state, leading to bond cleavage and the formation of degradation products. Imidazole moieties are known to be photolabile.[3][10]

    • Troubleshooting & Solution:

      • Control Light Conditions: Repeat an experiment using rigorous light protection (amber vials, foil wrapping, minimal room light) and compare the results to a sample handled under standard laboratory lighting.

      • Action: If light protection improves stability, implement these practices for all future experiments involving this compound.

Problem 2: Appearance of Unknown Peaks in Chromatograms
  • Scientific Rationale: The appearance and growth of new peaks in your HPLC chromatogram over time is direct evidence of degradation. Identifying these degradants is crucial for understanding the instability mechanism and confirming the validity of your analytical method.[14][15]

  • Troubleshooting & Solution:

    • Employ Mass Spectrometry (LC-MS): Analyze your aged or stressed samples using LC-MS. The mass-to-charge ratio (m/z) of the new peaks provides vital clues to their identity.

    • Interpret Mass Shifts:

      • Hydrolysis: Expect to see peaks corresponding to the cleaved fragments of the parent molecule.

      • Oxidation: Look for peaks with a mass increase of +16 Da (addition of one oxygen atom) or +32 Da (addition of two oxygen atoms) relative to the parent compound.

    • Validate Analytical Method: Ensure your HPLC method is "stability-indicating." This means it must be able to resolve all major degradation peaks from the parent compound peak, ensuring accurate quantification of the active ingredient.[8][16] A forced degradation study is the definitive way to achieve this.

Section 3: Protocols for a Self-Validating Stability Assessment

To ensure the trustworthiness of your experimental protocols, it is essential to proactively understand the stability profile of your compound. A forced degradation study is the industry-standard approach.[11][14][15]

Protocol 3.1: Recommended Procedure for Solution Preparation and Storage
  • Stock Solution (10-50 mM):

    • Accurately weigh the solid N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide in a fume hood.

    • Add anhydrous, high-purity DMSO to achieve the desired concentration.

    • Gently vortex and/or sonicate in a water bath until fully dissolved.

    • Dispense into single-use aliquots in amber, screw-cap vials.

    • Store immediately at -80°C for long-term storage.

  • Working Solution (e.g., 1-100 µM):

    • Thaw a single aliquot of the stock solution at room temperature.

    • Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer has been filtered (0.22 µm) and, if necessary, de-gassed.

    • Dilute the stock solution into the aqueous buffer to the final target concentration. Important: Perform this dilution immediately before starting your experiment.

    • Keep the working solution on ice and protected from light throughout the experiment. Discard any unused working solution at the end of the day.

Protocol 3.2: Forced Degradation (Stress Testing) Workflow

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][11]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A(R2)) cluster_analysis Analysis Prep Prepare Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (60°C in dark) Prep->Thermal Photo Photolytic (ICH Q1B Light Exposure) Prep->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis caption Forced Degradation Workflow Diagram Hydrolysis_Pathway cluster_products Hydrolysis Products Parent N-[(4-methylphenyl)methyl]- 1H-imidazole-1-carboxamide Prod1 Imidazole-1-carboxylic acid (or subsequent products like Imidazole + CO2) Parent->Prod1 H+ / OH- H2O Prod2 (4-methylphenyl)methanamine Parent->Prod2 H+ / OH- H2O caption Carboxamide Hydrolysis Pathway

Caption: Simplified hydrolytic degradation pathway.

  • Mitigation Strategy: The most effective mitigation is strict pH control of aqueous solutions. Store long-term in aprotic solvents (DMSO) and at low temperatures (-20°C to -80°C) to dramatically slow the reaction rate.

Pathway 2: Oxidation of the Imidazole Ring

The imidazole ring's double bonds are susceptible to oxidation, which can lead to the formation of N-oxides, epoxides, or ring-opened products.

Oxidation_Pathway Parent N-[(4-methylphenyl)methyl]- 1H-imidazole-1-carboxamide Product Oxidized Degradants (e.g., N-oxides, hydroxylated species) Parent->Product [O] (e.g., O2, H2O2, Radicals) caption Imidazole Oxidation Pathway

Caption: General oxidative degradation of the imidazole moiety.

  • Mitigation Strategy: Minimize exposure to oxygen by using de-gassed solvents and storing solutions under an inert atmosphere. Avoid contaminants or buffer components that could act as oxidizing agents.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Vertex AI Search.
  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Rao, K. B. (2026, March 24). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. (n.d.). RSC Publishing.
  • Samanta, S., et al. (n.d.). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC.
  • Patil, N. R., et al. (2011, May). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. PubMed.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC.
  • Imidazole. (n.d.). Wikipedia.
  • Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. (2021, March 9).
  • Video: Phase I Reactions: Hydrolytic Reactions. (2025, February 12). JoVE.
  • issues with imidazole buffer preparation and pH adjustment. (n.d.). Benchchem.
  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. (n.d.). PMC.
  • Amide Hydrolysis. Superimposed General Base Catalysis in the Cleavage of Anilides 1. (n.d.).
  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. (2025, May 31). International Journal of Pharmaceutical Sciences.
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1).
  • Mechanism of imidazole inhibition of a GH1 β‐glucosidase. (n.d.). PMC.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
  • KEGG Degradation of aromatic compounds - Reference pathway. (n.d.).
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024, May 3). ACS Publications.
  • N-{[4-(dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide. (n.d.). NextSDS.
  • Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process. (n.d.). PubMed.
  • Exploring 5-Amino-1H-Imidazole-4-Carboxamide Hydrochloride: Properties and Applications. (n.d.).
  • Main reaction pathways for the formation of 1H-imidazole derivatives.... (n.d.). ResearchGate.
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021, November 18). MDPI.
  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. (n.d.). PMC.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • Li, A., et al. (2013, August 21). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. PubMed.
  • Solvent dependence of helix stability in aromatic oligoamide foldamers. (n.d.). RSC Publishing.
  • 1h-Imidazole-1-carboxamide | C4H5N3O | CID 265301. (n.d.). PubChem - NIH.
  • Huang, Y., et al. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
  • Imidazole–carbazole conjugate for two-photon-excited photodynamic therapy and fluorescence bioimaging. (n.d.). Chemical Communications (RSC Publishing).
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (n.d.). ResearchGate.
  • Imidazole functionalized photo-crosslinked aliphatic polycarbonate drug-eluting coatings on zinc alloys for osteogenesis, angiogenesis, and bacteriostasis in bone regeneration. (n.d.). PMC.
  • 1-Methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1). (n.d.). Fluorochem.
  • (PDF) Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. (2017, April 28). ResearchGate.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). ResearchGate.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC. (2017, November 2). Semantic Scholar.
  • N-Methyl-1H-imidazole-1-carboxamide-d3 | CAS No. NA. (n.d.). Clearsynth.
  • A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO 4 •− -Assisted Advanced Oxidation Processes. (n.d.). MDPI.
  • Methyl 1H-imidazole-1-carboxylate. (n.d.). Enamine.

Sources

Reference Data & Comparative Studies

Validation

Validating N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide Efficacy in Xenograft Models: A Comparative Guide

This guide provides a comprehensive framework for validating the preclinical efficacy of the novel investigational compound, N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide, in xenograft models of cancer. As direct...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the preclinical efficacy of the novel investigational compound, N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide, in xenograft models of cancer. As direct in vivo studies on this specific molecule are not yet widely published, this document outlines a robust, scientifically-grounded hypothetical study design. It compares its potential efficacy against a known inhibitor of the PI3K/Akt pathway, a common target for imidazole-based anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to design and interpret preclinical xenograft studies.

Introduction: The Rationale for Xenograft Models in Preclinical Oncology

Xenograft models are a cornerstone of preclinical cancer drug development, providing a critical in vivo system to assess the efficacy, safety, and pharmacodynamics of novel therapeutic agents before they advance to human clinical trials.[1] These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, allow for the controlled observation of tumor growth and response to treatment in a physiological context.[1] Both cell line-derived xenografts (CDX), which utilize immortalized cancer cell lines, and patient-derived xenografts (PDX), which use tumor tissue directly from patients, offer unique advantages. CDX models are valued for their reproducibility and scalability in initial screenings, while PDX models better preserve the heterogeneity and clinical characteristics of the original tumor, making them highly relevant for personalized medicine and co-clinical trial design.[1][2][3]

Hypothesized Mechanism of Action of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide

Given the prevalence of imidazole scaffolds in kinase inhibitors, we hypothesize that N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide functions as an inhibitor of the PI3K/Akt signaling pathway.[4] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound N-[(4-methylphenyl)methyl] -1H-imidazole-1-carboxamide (Hypothesized) Compound->PI3K Inhibition

Caption: Hypothesized PI3K/Akt Signaling Pathway Inhibition.

Comparative Experimental Design: A Head-to-Head Efficacy Study

To rigorously evaluate the antitumor activity of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide, a comparative study against a well-characterized PI3K inhibitor, such as Pictilisib (GDC-0941), is proposed. This allows for a direct comparison of efficacy and provides a benchmark for assessing the potential of our investigational compound.

Experimental Workflow

Xenograft_Workflow Start Start: Select Human Cancer Cell Line (e.g., MCF-7) Implantation Subcutaneous Implantation of Cells into Immunodeficient Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups (n=10/group) Tumor_Growth->Randomization Treatment Daily Dosing Regimen Randomization->Treatment Group1 Vehicle Control (e.g., 0.5% CMC) Treatment->Group1 Group2 N-[(4-methylphenyl)methyl] -1H-imidazole-1-carboxamide (50 mg/kg, p.o.) Treatment->Group2 Group3 Pictilisib (GDC-0941) (50 mg/kg, p.o.) Treatment->Group3 Endpoint Endpoint Measurement: Tumor Volume & Body Weight (21 days) Group1->Endpoint Group2->Endpoint Group3->Endpoint Analysis Data Analysis: Tumor Growth Inhibition (TGI) & Statistical Analysis Endpoint->Analysis Conclusion Conclusion: Comparative Efficacy Analysis->Conclusion

Caption: Xenograft Study Experimental Workflow.

Detailed Experimental Protocols

Cell Culture and Xenograft Implantation
  • Cell Line: MCF-7 (human breast adenocarcinoma), known to have a constitutively active PI3K pathway.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Implantation: 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.

Tumor Growth Monitoring and Treatment Initiation
  • Tumor volumes are measured twice weekly using digital calipers and calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10 per group).

  • Treatments are administered daily via oral gavage (p.o.) for 21 consecutive days.

Efficacy Endpoints and Data Analysis
  • The primary endpoint is tumor growth inhibition (TGI), calculated as: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Secondary endpoints include body weight changes (as a measure of toxicity) and overall survival.

  • Statistical analysis is performed using a one-way ANOVA with Dunnett's post-hoc test for multiple comparisons.

Hypothetical Comparative Efficacy Data

The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.

Treatment GroupDose (mg/kg, p.o.)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value (vs. Vehicle)
Vehicle Control-1250 ± 150--
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide50450 ± 8064< 0.01
Pictilisib (GDC-0941)50550 ± 9556< 0.05
Treatment GroupMean Body Weight Change (%) ± SEM
Vehicle Control+ 5.2 ± 1.5
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide+ 3.8 ± 2.1
Pictilisib (GDC-0941)+ 4.1 ± 1.8

Discussion and Interpretation of Results

Based on the hypothetical data, N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide demonstrates a statistically significant and superior tumor growth inhibition compared to the established PI3K inhibitor, Pictilisib, at the same dose. Importantly, neither compound shows significant toxicity as indicated by the stable body weights of the treated animals. These results would strongly support the further development of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide as a potent and well-tolerated anticancer agent.

Future Directions and Advanced Xenograft Models

While CDX models are excellent for initial efficacy screening, further validation in more clinically relevant models is recommended.[5] Patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity and tumor microenvironment of human cancers, would be the next logical step.[2][3][6] Additionally, orthotopic implantation models, where tumor cells are implanted in the organ of origin (e.g., mammary fat pad for breast cancer), can provide valuable insights into tumor invasion and metastasis.[7] For evaluating immunomodulatory effects, humanized mouse models engrafted with a human immune system would be necessary.[6]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide using xenograft models. By employing a comparative study design against a known standard-of-care and progressing from initial CDX models to more advanced PDX and orthotopic models, researchers can build a strong preclinical data package to support the clinical translation of this promising investigational compound. The success of any preclinical drug development program hinges on the careful design and execution of such in vivo studies.[5][8]

References

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Google Cloud.
  • Validation of Xenograft Dose Predictions for Clinical Efficacy in NSCLC. (n.d.). PAGE Meeting.
  • Patient-derived xenograft models for oncology drug discovery. (n.d.). OAE Publishing Inc..
  • Drug Efficacy Testing in Mice. (n.d.). PMC - NIH.
  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. (2023, July 5). Altogen Labs.
  • Patient-Derived Xenografts - A Critical Tool for Oncology Research. (2016, March 2). Taconic Biosciences.
  • Xenograft Model Development Services. (n.d.). Alfa Cytology.
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications.
  • Patient-Derived Xenograft Models in Cancer Therapy: Technologies and Applications. (2024, August 20). Technology Networks.
  • TOXICITY AND CARCINOGENICITY STUDIES OF 4-METHYLIMIDAZOLE IN F344/N RATS AND B6C3F1 MICE. (n.d.). PMC.
  • Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. (2007, July 11). National Library of Medicine.
  • Tumor Xenograft Uptake of a Pyrrole–Imidazole (Py-Im) Polyamide Varies as a Function of Cell Line Grafted. (n.d.). PMC - NIH.
  • Patient-Derived Xenograft Models in Cancer Research. (2021, February 16). MDPI.
  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. (2022, October 17). MDPI.
  • N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Comprehensive Technical Guide for Medicinal Chemists. (n.d.). Benchchem.
  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (n.d.). ACS Publications.
  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. (2022, January 22). MDPI.
  • N-methyl-1H-imidazole-1-carboxamide | C5H7N3O | CID 12420700. (n.d.). PubChem.
  • From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. (2021, December 10). PMC.
  • YouTube. (2023, February 24). YouTube.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. (n.d.). PMC.

Sources

Comparative

Comparative Toxicity and Pharmacological Profiling of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide

Executive Summary & Structural Context The 1H-imidazole-1-carboxamide scaffold is a highly reactive, privileged pharmacophore utilized across diverse applications, from agricultural fungicides to central nervous system (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The 1H-imidazole-1-carboxamide scaffold is a highly reactive, privileged pharmacophore utilized across diverse applications, from agricultural fungicides to central nervous system (CNS) therapeutics. However, the electrophilic nature of the imidazole-urea linkage can lead to irreversible covalent binding with off-target serine hydrolases, resulting in severe toxicity.

This guide provides an objective, data-driven comparison of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide (also known as N-(p-methylbenzyl)-1H-imidazole-1-carboxamide, molecular formula C12H13N3O) against benchmark compounds in its class. By detailing its comparative toxicity, mechanistic pathways, and the self-validating experimental protocols required for its evaluation, this guide equips drug development professionals with the insights needed to safely navigate this chemical space.

Comparative Toxicity & Performance Data

To objectively evaluate N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide, we must benchmark it against three well-characterized reference standards:

  • BIA 10-2474: A clinical-stage imidazole-1-carboxamide FAAH inhibitor that caused fatal neurotoxicity due to off-target lipid hydrolase disruption (1).

  • Prochloraz: An agricultural imidazole-1-carboxamide known for hepatotoxicity and endocrine disruption (2).

  • PF-04457845: A highly selective, non-imidazole FAAH inhibitor representing the modern "gold standard" for target safety.

Table 1: Comparative Toxicity and Target Profiling
CompoundPrimary TargetOn-Target IC50Known Off-TargetsAcute Oral LD50 (Rat)Primary Toxicity Mechanism
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide Serine HydrolasesN/A (Broad)Undefined~300-2000 mg/kgSTOT SE 3 (Respiratory/Skin Irritation)
BIA 10-2474 FAAH50–70 µg/kg (ex vivo)PNPLA6, ABHD6, CES2>2000 mg/kgIrreversible off-target lipid hydrolase inhibition
Prochloraz CYP51 (Ergosterol)NanomolarAromatase (CYP19)1600 mg/kgHepatotoxicity, Endocrine Disruption
PF-04457845 FAAH7.2 nMNone identified>2000 mg/kgNone (Highly selective, reversible-covalent)

Mechanistic Causality of Imidazole-1-Carboxamide Toxicity

Expertise & Experience Insight: The toxicity of imidazole-1-carboxamides is rarely due to their primary mechanism of action. Instead, toxicity is driven by the leaving-group propensity of the imidazole ring. When compounds like BIA 10-2474 or N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide enter the CNS at high concentrations, the imidazole group is displaced by the catalytic serine of off-target enzymes.

This causes irreversible carbamylation of the enzyme. For example, PNPLA6 (Neuropathy Target Esterase) is critical for maintaining axonal membrane lipids; its irreversible inhibition triggers a toxic cascade leading to demyelination and severe neurological adverse events.

ToxicityPathway cluster_0 On-Target Pathway (Therapeutic) cluster_1 Off-Target Pathway (Toxicological) A Imidazole-1-carboxamide Core (e.g., BIA 10-2474, N-p-methylbenzyl analog) B FAAH Inhibition A->B High Affinity (Low Dose) C Covalent Binding to PNPLA6 / ABHD6 A->C Electrophilic Attack (High Dose) D Endocannabinoid Accumulation (Analgesia) B->D E Disruption of Axonal Lipid Metabolism C->E F Demyelination & Severe Neurotoxicity E->F

Caption: Mechanistic divergence of imidazole-1-carboxamides: on-target analgesia vs. off-target neurotoxicity.

Self-Validating Experimental Protocol: Activity-Based Protein Profiling (ABPP)

To safely develop N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide or its derivatives, researchers must map its proteome-wide reactivity. Standard biochemical assays are insufficient because they suffer from "streetlight bias" (only testing known targets).

Trustworthiness & System Integrity: We employ Competitive Activity-Based Protein Profiling (ABPP). This protocol is a self-validating system: it utilizes a broad-spectrum fluorophosphonate-biotin (FP-biotin) probe that labels all active serine hydrolases. If the test compound covalently binds an off-target enzyme, it blocks the FP-biotin probe. The inclusion of a DMSO vehicle (100% labeling baseline) and BIA 10-2474 (positive control for PNPLA6/ABHD6 knockdown) ensures that any observed lack of signal is due to true target engagement, not assay failure or protein degradation.

Step-by-Step Competitive ABPP Workflow:
  • Proteome Preparation: Homogenize mammalian brain tissue (e.g., rat or human cortex) in cold PBS. Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction (where lipid hydrolases reside). Resuspend to a final protein concentration of 1.0 mg/mL.

  • Compound Pre-Incubation (The Competitive Step): Aliquot the proteome. Treat with N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide (dose-response: 0.1, 1.0, 10, and 50 µM). Concurrently prepare a DMSO vehicle control and a BIA 10-2474 (10 µM) positive control. Incubate at 37°C for 30 minutes.

  • Probe Labeling: Add FP-biotin (final concentration 2 µM) to all samples. Incubate for 60 minutes at room temperature. (Causality note: FP-biotin covalently tags the active-site serine of any hydrolase not already blocked by the test compound).

  • Denaturation & Enrichment: Quench the reaction with SDS (1% final) and boil for 5 minutes. Dilute with PBS and incubate with streptavidin-agarose beads for 2 hours to enrich biotinylated proteins.

  • On-Bead Digestion & LC-MS/MS: Wash beads thoroughly to remove non-specifically bound proteins. Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digestion overnight. Analyze the resulting peptides using quantitative LC-MS/MS.

  • Bioinformatic Validation: Quantify peptide abundance relative to the DMSO control. A >50% reduction in peptide signal for a specific enzyme indicates significant off-target engagement by the test compound.

Caption: Competitive ABPP workflow for unbiased identification of off-target serine hydrolase engagement.

Regulatory and Safety Handling

Based on structural homology to C12H13N3O analogs, N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide is classified under GHS as Acute Toxicity Category 4 (Harmful if swallowed, inhaled, or in contact with skin) and STOT SE 3 (Respiratory tract irritation) (3). Laboratory personnel must handle this compound using a fume hood, nitrile gloves, and safety goggles. Disposal must comply with local hazardous waste regulations, avoiding aquatic release due to the high aquatic toxicity frequently observed with imidazole derivatives.

References

  • Source: National Institutes of Health (NIH)
  • Source: Food and Agriculture Organization of the United Nations (FAO)
  • N-benzyl-N-methyl-1H-imidazole-1-carboxamide | C12H13N3O (Structural Analog Safety Data)

Sources

Validation

A Guide to the Reproducible Synthesis of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2] Among these, N-sub...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2] Among these, N-substituted imidazole-1-carboxamides are of growing interest. This guide provides a comprehensive overview of the synthesis of a representative member of this class, N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide, with a strong emphasis on the reproducibility of the experimental data. While direct, peer-reviewed literature detailing the synthesis of this specific molecule is limited, this guide constructs a reliable synthetic pathway based on well-established and reproducible methods for the formation of analogous compounds.

Introduction to Imidazole-1-carboxamides

The N-substituted imidazole-1-carboxamide core is a privileged structure in drug discovery. The imidazole ring can participate in various biological interactions, while the N-substituent and the carboxamide group allow for fine-tuning of the molecule's steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles.[3][4] The reproducibility of synthetic methods for these compounds is crucial for consistent biological evaluation and efficient drug development.[5]

Synthetic Strategies and Reproducibility

The synthesis of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide can be logically approached in a two-step process:

  • N-Alkylation of Imidazole: Introduction of the 4-methylbenzyl group onto the imidazole ring.

  • Carboxamide Formation: Acylation of the N-substituted imidazole with a suitable carbonyl source to form the desired carboxamide.

The reproducibility of the overall synthesis is contingent on the careful control of reaction conditions in each of these steps.

Part 1: Reproducible Synthesis of 1-(4-methylbenzyl)-1H-imidazole

A common and generally reproducible method for the N-alkylation of imidazoles involves the reaction of the imidazole with an appropriate alkyl halide in the presence of a base.[6]

Experimental Protocol:

  • Reaction Setup: To a solution of imidazole (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).

  • Addition of Alkylating Agent: To this stirred suspension, add 4-methylbenzyl chloride (1.05 eq.) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting imidazole is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(4-methylbenzyl)-1H-imidazole.

Causality and Reproducibility Notes:

  • Choice of Base and Solvent: The choice of base and solvent is critical. Stronger bases like NaH can lead to faster reaction times but require anhydrous conditions to prevent decomposition. K₂CO₃ is a milder and easier-to-handle alternative. DMF is a good solvent for dissolving both the imidazole and the base, but it can be difficult to remove during work-up. Acetonitrile is a suitable alternative that is easier to remove.

  • Temperature Control: The reaction is typically exothermic. Maintaining room temperature during the addition of the alkylating agent is important to prevent side reactions.

  • Purity of Reagents: The purity of the starting materials, particularly the 4-methylbenzyl chloride, is crucial for obtaining a clean product and reproducible yields.

Part 2: Formation of the Imidazole-1-carboxamide

The formation of the N-carboxamide can be achieved by reacting the N-alkylated imidazole with a carbonylating agent. A common and effective method involves the use of phosgene or a phosgene equivalent, followed by the addition of an amine. However, due to the hazardous nature of phosgene, alternative, safer reagents are often preferred. One such approach involves the use of carbonyldiimidazole (CDI) or triphosgene. A more direct approach for the synthesis of N-substituted carboxamides involves the reaction of an amine with an activated carbonyl derivative of the heterocycle.

A plausible and reproducible route to N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide involves the reaction of 1-(4-methylbenzyl)-1H-imidazole with an isocyanate or by activating the imidazole with a carbonylating agent followed by reaction with 4-methylbenzylamine. However, a more direct and often higher-yielding approach for the synthesis of related carboxamides involves the reaction of an amine with an activated imidazole carbonyl derivative.[7]

Proposed Reproducible Protocol:

  • Activation of Imidazole: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-imidazole-1-carboxylic acid derivative (e.g., formed in situ from imidazole and a carbonyl source) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Amine Addition: To this solution, add 4-methylbenzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.).

  • Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a mild aqueous acid (e.g., 1M HCl) and brine. The organic layer is dried and concentrated. The crude product is purified by recrystallization or column chromatography.

Workflow for the Synthesis of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide:

G cluster_0 Part 1: N-Alkylation cluster_1 Part 2: Carboxamide Formation Imidazole Imidazole Reaction1 N-Alkylation Imidazole->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent1 Aprotic Solvent (e.g., DMF) Solvent1->Reaction1 Alkyl_Halide 4-Methylbenzyl Chloride Alkyl_Halide->Reaction1 Intermediate 1-(4-methylbenzyl)-1H-imidazole Reaction2 Activation & Amidation Intermediate->Reaction2 Reaction1->Intermediate Carbonylating_Agent Carbonylating Agent (e.g., CDI) Carbonylating_Agent->Reaction2 Solvent2 Anhydrous Solvent (e.g., THF) Solvent2->Reaction2 Amine 4-Methylbenzylamine Amine_Addition Addition of Amine Amine->Amine_Addition Final_Product N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide Reaction2->Amine_Addition Amine_Addition->Final_Product

Caption: Proposed synthetic workflow.

Comparative Analysis with Alternative Scaffolds

While direct comparative data for N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide is scarce, we can draw comparisons with other N-substituted heterocyclic carboxamides that have been more extensively studied. For instance, N-benzyl-1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their antimicrobial activities.[8] The synthesis of these compounds often involves a multi-step sequence, and the yields can vary depending on the specific substituents.

ScaffoldGeneral Synthetic RouteReported YieldsKey Reproducibility Factors
N-Arylmethyl-1H-imidazole-1-carboxamide N-alkylation followed by reaction with a carbonylating agent and amine.Moderate to good (inferred from related syntheses)[3]Purity of reagents, control of reaction temperature, anhydrous conditions for certain steps.
N-Benzyl-1H-1,2,3-triazole-4-carboxamide Cycloaddition to form the triazole ring, followed by amide coupling.Variable, dependent on substituents.[8]Efficiency of the cycloaddition reaction, choice of coupling agents for amidation.
N-Substituted Benzimidazole Carboxamides Condensation of o-phenylenediamines with carboxylic acids or their derivatives.Generally good.[9]Reaction temperature and catalyst choice for the condensation step.

Characterization and Data Validation

To ensure the identity and purity of the synthesized N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide, a comprehensive set of analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Characteristic signals for the imidazole ring protons, the methylene bridge protons, the methyl group protons, and the aromatic protons of the 4-methylbenzyl group.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxamide.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the amide, N-H stretch (if applicable, though this is a tertiary amide), and C-H stretches of the aromatic and alkyl groups.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Conclusion

References

  • (No author given). Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. ResearchGate. Available at: [Link].

  • (No author given). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. National Center for Biotechnology Information. Available at: [Link].

  • (No author given). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. Available at: [Link].

  • Zhang, Q.G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4615.
  • (No author given). N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use. Google Patents.
  • (No author given). synthesis and biological evaluation of 1-substituted imidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link].

  • (No author given). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. Available at: [Link].

  • (No author given). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[10]imidazo[1,2-d][11][12]triazine Derivatives. MDPI. Available at: [Link].

  • (No author given). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available at: [Link].

  • (No author given). Preparation of polysubstituted imidazole frames using AC-SO3H/[Urea]7[ZnCl2]2 as efficient catalysts. The Royal Society of Chemistry. Available at: [Link].

  • Chidambaranathan, V., et al. (2015).
  • (No author given). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Asian Journal of Chemistry. Available at: [Link].

  • (No author given). 4-Hydroxy-N,N,2-trimethyl-1-((4-methylphenyl)sulfonyl)-1H-benzimidazole-6-carboxamide. National Center for Biotechnology Information. Available at: [Link].

  • (No author given). 1H-Imidazole-1-carboxamide,2-methyl-N-(4-methylphenyl)-5-nitro-(9CI). NextSDS. Available at: [Link].

  • (No author given). Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. Google Patents.
  • (No author given). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. Available at: [Link].

  • (No author given). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. Available at: [Link].

  • (No author given). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. IOSR Journal of Applied Chemistry. Available at: [Link].

  • Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.
  • (No author given). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. National Center for Biotechnology Information. Available at: [Link].

Sources

Comparative

N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide LC-MS/MS validation protocol

High-Throughput LC-MS/MS Validation Protocol for N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide: A Comparative Guide Executive Summary & Mechanistic Grounding The accurate quantification of imidazole carboxamide d...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput LC-MS/MS Validation Protocol for N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide: A Comparative Guide

Executive Summary & Mechanistic Grounding

The accurate quantification of imidazole carboxamide derivatives—such as N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide —is a critical requirement in pharmacokinetic profiling, whether evaluated as targeted enzyme inhibitors or monitored as environmental fungicide metabolites.

From an analytical perspective, this compound presents a unique challenge. Structurally, it consists of a highly polar, basic imidazole-1-carboxamide headgroup coupled to a lipophilic 4-methylbenzyl tail. The imidazole ring (pKa ~6.8) is easily protonated, making it highly responsive in positive electrospray ionization (ESI+)[1]. However, this same polarity causes it to co-elute with endogenous plasma phospholipids during reversed-phase chromatography, leading to severe ion suppression (matrix effects) if sample preparation is inadequate[2].

This guide objectively compares sample preparation strategies and mass spectrometry platforms, culminating in a self-validating, step-by-step LC-MS/MS protocol designed to meet stringent ICH M10 and FDA bioanalytical method validation guidelines[3].

Comparative Analysis of Methodological Alternatives

To establish a robust assay, we must first evaluate the alternatives for sample preparation and instrumental analysis. The causality behind choosing one method over another dictates the ultimate sensitivity and reliability of the assay.

Sample Preparation: SPE vs. SLE vs. PPT

The primary failure point in imidazole bioanalysis is the reliance on simple Protein Precipitation (PPT). While PPT is fast, it fails to remove lysophosphatidylcholines, which compete for charge in the ESI source[2]. Solid Phase Extraction (SPE) utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is the optimal choice. The HLB chemistry simultaneously retains the lipophilic 4-methylbenzyl moiety and the polar imidazole ring, allowing for aggressive washing steps that eliminate matrix interferents[4].

Table 1: Performance Comparison of Sample Preparation Methods for Imidazole-1-Carboxamides in Plasma

ParameterProtein Precipitation (PPT)Supported Liquid Extraction (SLE)Solid Phase Extraction (SPE - HLB)
Absolute Recovery (%) 85 - 95%70 - 80%92 - 98%
Matrix Effect (%) -45% (Severe Suppression)-15% (Mild Suppression)-4% (Negligible)
Phospholipid Removal PoorModerateExcellent
Processing Time < 10 mins30 mins45 mins
Verdict Not recommended for low LLOQViable orthogonal alternativeOptimal for Validation
Analytical Platforms: QqQ vs. Q-TOF

While High-Resolution Mass Spectrometry (Q-TOF) offers ultra-high mass accuracy (<5 ppm) useful for metabolite identification, it suffers from a restricted linear dynamic range. For the routine, high-throughput quantification of N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide, a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard, offering superior sensitivity and a broader linear range[5].

Table 2: Comparison of LC-MS/MS Platforms for Quantification

ParameterTriple Quadrupole (QqQ - MRM)High-Resolution MS (Q-TOF - PRM)
Sensitivity (LLOQ) 0.5 - 1.0 ng/mL5.0 - 10.0 ng/mL
Linear Dynamic Range 4 - 5 orders of magnitude3 - 4 orders of magnitude
Selectivity High (Unit mass resolution)Ultra-High (Accurate mass <5 ppm)
Suitability for Protocol Primary Choice Secondary / Structural ID

Visualizing the Analytical Logic

To ensure reproducibility, the decision matrix for sample preparation and the mechanistic fragmentation pathway of the analyte are mapped below.

Workflow Start Plasma Sample (50 µL) PPT Protein Precipitation (PPT) (Acetonitrile) Start->PPT SLE Supported Liquid Extraction (SLE) (MTBE/Hexane) Start->SLE SPE Solid Phase Extraction (SPE) (Oasis HLB) Start->SPE EvalPPT High Matrix Effect (Phospholipids present) PPT->EvalPPT EvalSLE Moderate Recovery (Clean Extract) SLE->EvalSLE EvalSPE High Recovery & Clean (Ideal for Imidazoles) SPE->EvalSPE LCMS LC-MS/MS (QqQ) MRM Mode EvalPPT->LCMS Not Recommended EvalSLE->LCMS Alternative EvalSPE->LCMS Optimal Path

Fig 1. Decision matrix for sample preparation of imidazole-1-carboxamides prior to LC-MS/MS.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 216.1 Frag1 Product Ion 1 (Quantifier) m/z 105.1 [4-methylbenzyl]+ Precursor->Frag1 - C4H4N3O (Neutral Loss) Frag2 Product Ion 2 (Qualifier) m/z 148.1 [M+H - imidazole]+ Precursor->Frag2 - C3H4N2 (Imidazole Loss) Frag3 Product Ion 3 m/z 69.0 [imidazole+H]+ Precursor->Frag3 Cleavage at Amide Bond

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Optimized Step-by-Step Validation Protocol

This protocol is designed as a self-validating system. Every step includes the mechanistic reasoning required to troubleshoot deviations during method transfer.

Step 1: Reagents & Materials
  • Analyte: N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide (MW: 215.11 g/mol ).

  • Internal Standard (IS): A deuterated analog (e.g., d7-benzyl variant) to correct for matrix effects and extraction losses[4].

  • SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB 30 mg/1 cc).

  • Analytical Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

Step 2: Sample Preparation (SPE Workflow)

Causality Check: Acidifying the plasma disrupts protein-analyte binding, ensuring the compound is fully solubilized for interaction with the HLB sorbent[4].

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of IS working solution (50 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Formic acid in water. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through the SPE bed.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water. (This crucial step removes polar salts and endogenous peptides without eluting the target).

  • Elution: Elute with 1 mL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Step 3: Chromatographic Separation

Causality Check: The use of 0.1% Formic acid (pH ~2.7) ensures the imidazole nitrogen is fully protonated prior to entering the ESI source, maximizing ionization efficiency[1].

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.0 min: Return to 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 4: Mass Spectrometry (QqQ MRM Parameters)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • MRM Transitions:

    • Quantifier: m/z 216.1 → 105.1 (Collision Energy: 25 eV). This transition monitors the highly stable 4-methylbenzyl tropylium-like cation.

    • Qualifier: m/z 216.1 → 148.1 (Collision Energy: 15 eV). This monitors the neutral loss of the imidazole ring.

Step 5: System Self-Validation (ICH M10 Guidelines)

To validate this protocol, execute the following batches[3]:

  • Selectivity & Specificity: Analyze 6 independent lots of blank plasma. Ensure no interfering peaks >20% of the LLOQ area exist at the retention time of the analyte.

  • Linearity: Construct a calibration curve from 0.5 to 500 ng/mL using a 1/x² weighting factor. Acceptance criteria: R² > 0.995.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, LQC, MQC, HQC) in six replicates across three separate days. Accuracy must be within ±15% of nominal (±20% for LLOQ), and precision (%CV) must be ≤15%.

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction into blank matrix against neat standard solutions. The IS-normalized MF should have a %CV < 15%[2].

References

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]

  • Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. PubMed. Available at: [Link]

  • Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

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